molecular formula C24H36N2O3 B3800145 (1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amine

(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amine

Cat. No.: B3800145
M. Wt: 400.6 g/mol
InChI Key: MYAHPKWXQVCGBS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzodioxole group, a piperidine ring, a cyclopentyl group, and a tetrahydrofuran group. These groups are common in many biologically active compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole, piperidine, cyclopentyl, and tetrahydrofuran groups would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the benzodioxole group could potentially undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many compounds with similar structures are used in medicinal chemistry and have various mechanisms of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential for bioaccumulation. Proper safety precautions should be taken when handling this or any chemical compound .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of medicinal chemistry. Further studies could also aim to optimize the synthesis process and investigate the compound’s mechanism of action .

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-1-(1-cyclopentylpiperidin-4-yl)-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O3/c1-2-7-21(6-1)26-12-10-19(11-13-26)15-25(17-22-8-4-14-27-22)16-20-5-3-9-23-24(20)29-18-28-23/h3,5,9,19,21-22H,1-2,4,6-8,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAHPKWXQVCGBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CN(CC3CCCO3)CC4=C5C(=CC=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amine
Reactant of Route 2
Reactant of Route 2
(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amine
Reactant of Route 3
Reactant of Route 3
(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amine
Reactant of Route 4
Reactant of Route 4
(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-4-piperidinyl)methyl](tetrahydro-2-furanylmethyl)amine

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